molecular formula C12H18N2O B3307105 N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine CAS No. 93138-65-9

N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine

Cat. No. B3307105
CAS RN: 93138-65-9
M. Wt: 206.28 g/mol
InChI Key: SRHOYMFCVAJPNQ-UHFFFAOYSA-N
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Description

The compound “N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine” belongs to the class of organic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .


Molecular Structure Analysis

The molecular structure of benzoxazinones involves a benzene ring fused to an oxazine ring . The exact structure of “this compound” would depend on the positions of the ethyl, methylamine, and other groups on the rings.


Chemical Reactions Analysis

Benzoxazinones can participate in various chemical reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Benzoxazinones generally have properties typical of aromatic heterocyclic compounds .

Scientific Research Applications

Antimicrobial Applications

Benzoxazinoids as Antimicrobial Agents : Benzoxazinoids, including compounds like N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine, have been studied for their roles in plant defense mechanisms, particularly in the Poaceae family, which includes crops like maize and wheat. These compounds are effective in allelopathy and defense against biological threats. Synthetic derivatives of the benzoxazinone backbone, structurally related to this compound, have shown potent antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against pathogenic fungi and bacteria. This suggests the potential for designing new antimicrobial agents based on the benzoxazinone structure for medical applications (de Bruijn, Gruppen, & Vincken, 2018).

Chemical Synthesis and Medicinal Chemistry

Synthetic Utility in Medicinal Chemistry : The structural characteristics of benzoxazinoids, such as those found in this compound, have made them a focus in synthetic organic chemistry and medicinal chemistry for the development of new therapeutic agents. These compounds have been incorporated into various bioactive molecules, exhibiting a range of pharmacological activities including antimicrobial, anti-diabetic, and antitumor effects. The versatility of the benzoxazinone core has facilitated the creation of novel compounds with significant biological activities, highlighting the importance of these structures in the development of new drugs (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Future Directions

Benzoxazinones are a class of compounds with diverse biological activities, and research into their properties and potential applications is ongoing . The future directions for research on “N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine” would depend on its specific properties and the results of initial studies.

properties

IUPAC Name

1-(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-14-9-10(8-13-2)15-12-7-5-4-6-11(12)14/h4-7,10,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHOYMFCVAJPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC2=CC=CC=C21)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93138-65-9
Record name [(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine
Reactant of Route 2
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine
Reactant of Route 3
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine
Reactant of Route 4
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine
Reactant of Route 5
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine
Reactant of Route 6
Reactant of Route 6
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine

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